molecular formula C6H9ClN2 B3024855 1-(2-chloroethyl)-2-methyl-1H-imidazole CAS No. 56894-20-3

1-(2-chloroethyl)-2-methyl-1H-imidazole

Cat. No. B3024855
CAS RN: 56894-20-3
M. Wt: 144.6 g/mol
InChI Key: PIYNTNXOGGKWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives varies depending on the desired substitution pattern on the imidazole ring. For instance, the synthesis of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids starts with imidazole and involves a two-step synthesis with a high yield of 98% . Another example is the synthesis of 1-(2-chloroethyl)-2-imidazolidinone, which is achieved through condensation and chlorination reactions starting from urea and N-(hydroxyethyl)ethylenediamine, reaching a yield of 91.5% . These methods highlight the versatility of imidazole chemistry and the ability to introduce various functional groups, including chloroethyl groups, onto the imidazole ring or its derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the molecular properties, such as donor characteristics, as seen in the synthesis of dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane, which exhibits strong PN-π interaction . The molecular structure is often confirmed using techniques such as NMR, FT-IR, and sometimes X-ray crystallography.

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, including C-alkylation according to the SRN1 mechanism, as seen in the synthesis of 1-methyl-5-nitro-imidazoles . Other reactions include cyclization, N-alkylation, hydrolyzation, and chlorination, which are part of the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole . The reactivity of these compounds allows for the creation of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids exhibit high conductivity and thermal stability up to 340°C . The solvation capacity and other physical characteristics such as melting points and solubility can be tailored by modifying the substituents on the imidazole ring. These properties are crucial for applications in fields like electrochemistry and pharmaceuticals.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including 1-(2-chloroethyl)-2-methyl-1H-imidazole, have been extensively studied for their antitumor activities. Research highlights the significance of imidazole compounds in the development of new antitumor drugs, with some derivatives advancing to preclinical testing stages. The structural diversity of these compounds allows for the synthesis of molecules with varied biological properties, potentially leading to breakthroughs in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Therapeutic Potential

Imidazole derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intensive scientific research. Their unique chemical structure is crucial in biological systems, contributing to their diverse therapeutic potential. Studies spanning from 2000 to 2015 have documented the significant anti-infective capabilities of imidazole compounds, suggesting their potential in developing new therapeutic agents (Sharma et al., 2016).

Material Science Applications

In the realm of material science, imidazole-based frameworks, specifically Zeolite Imidazolate Frameworks (ZIFs), have garnered attention for their exceptional properties. These frameworks are utilized in various applications due to their fascinating features like thermal and chemical stability, large surface areas, and unique "gate opening" mechanisms. The synthesis of ZIF materials and their integration into one-dimensional fibrous materials open new avenues for research in areas such as hydrogen storage and adsorption (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Antimicrobial Activities

Imidazole's role as a core structure in pharmaceuticals extends to its use in manufacturing antifungal drugs like ketoconazole and clotrimazole. Beyond pharmaceuticals, imidazole derivatives serve as intermediaries in synthesizing pesticides and insecticides. Their effectiveness against microbial resistance makes them a valuable asset in developing new antimicrobial agents to combat emerging strains of organisms (2022).

Synthesis and Transformation

The synthesis and transformation of imidazole derivatives, particularly those phosphorylated, have been explored for their chemical and biological properties. The creation of 4-phosphorylated imidazole derivatives involves various synthetic methods, leading to compounds with potential applications in insecticide, antiblastic, and other pharmacological fields. This research underscores the continuous exploration of imidazole derivatives to create substances with specified, practical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

1-(2-chloroethyl)-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYNTNXOGGKWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276192
Record name 1-(2-chloroethyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-2-methyl-1H-imidazole

CAS RN

56894-20-3
Record name 1-(2-chloroethyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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